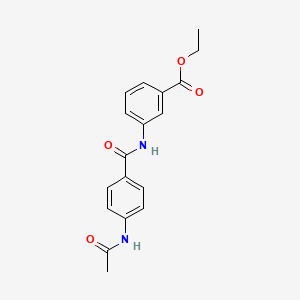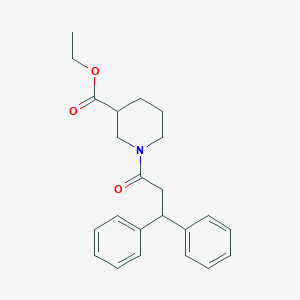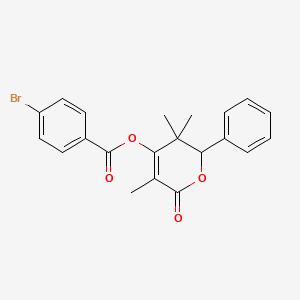![molecular formula C17H18N2O B3955347 1-{1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-ol](/img/structure/B3955347.png)
1-{1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-ol
Overview
Description
1-{1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-ol is an organic compound characterized by a benzodiazole core with a methylphenylmethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-ol typically involves the condensation of 4-methylbenzyl chloride with 2-amino-1H-benzimidazole, followed by reduction and subsequent alkylation to introduce the ethan-1-ol group. The reaction conditions often require the use of solvents like ethanol or methanol and catalysts such as palladium on carbon (Pd/C) for hydrogenation steps .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactors where the aforementioned synthetic routes are optimized for higher yields and purity. The use of continuous flow reactors can also be considered to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-{1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-ol undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of Pd/C to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₃, acidic or basic conditions.
Reduction: Hydrogen gas, Pd/C catalyst.
Substitution: Nucleophiles such as amines or thiols, often under basic conditions.
Major Products:
Scientific Research Applications
1-{1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-{1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, altering the function of these biomolecules and modulating biochemical pathways. This interaction can lead to various biological effects, including inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
1-(4-methylphenyl)ethanol: Shares a similar methylphenyl group but lacks the benzodiazole core.
4-methylpropiophenone: Contains a methylphenyl group and a ketone functional group, differing in structure and reactivity.
4-methylacetophenone: Another related compound with a methylphenyl group and a ketone functional group.
Uniqueness: 1-{1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-ol is unique due to its benzodiazole core, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with biological targets, making it a valuable compound in scientific research and industrial applications .
Properties
IUPAC Name |
1-[1-[(4-methylphenyl)methyl]benzimidazol-2-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c1-12-7-9-14(10-8-12)11-19-16-6-4-3-5-15(16)18-17(19)13(2)20/h3-10,13,20H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFAYDLWHMRPAHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C(C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-bromo-4-methoxy-N-[2-(phenylcarbamoyl)phenyl]benzamide](/img/structure/B3955295.png)
![2-{4-[(6-chloropyridin-3-yl)methyl]piperazin-1-yl}-N-methylpyrimidin-4-amine](/img/structure/B3955302.png)

![methyl 4-(5,7-dimethyl-4,6,17-trioxo-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaen-2-yl)benzoate](/img/structure/B3955320.png)
![3-methoxy-6-{3-[1-(3-methyl-2-buten-1-yl)-1H-pyrazol-3-yl]phenyl}pyridazine](/img/structure/B3955338.png)
![5-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B3955340.png)


![Ethyl 2-[3-(ethoxycarbonyl)piperidyl]-2-oxoacetate](/img/structure/B3955372.png)
![N-(4-methoxy-2-methylphenyl)-6,9-dioxooctahydro-2H-pyrazino[1,2-a]pyrazine-2-carboxamide](/img/structure/B3955381.png)
![Propyl 4-({[(2-methyl-3-nitrophenyl)carbonyl]carbamothioyl}amino)benzoate](/img/structure/B3955386.png)
